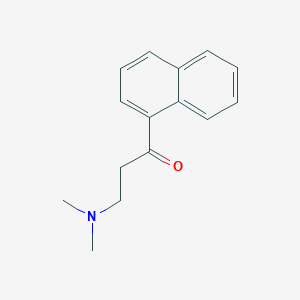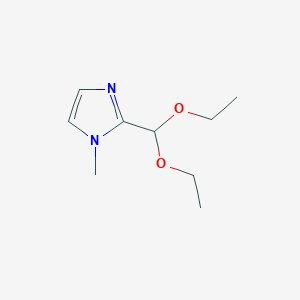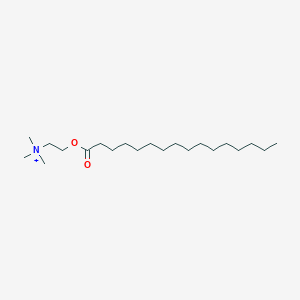
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is essential for the survival of cancer cells. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Effets Biochimiques Et Physiologiques
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to improve cognitive function and memory. 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile research, including the development of new synthetic methods for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives for potential drug development.
Méthodes De Synthèse
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile can be synthesized through a multistep reaction process, which involves the conversion of 3-(Trifluoromethyl)aniline to 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile. The reaction process starts with the nitration of 3-(Trifluoromethyl)aniline to form 3-(Trifluoromethyl)-2-nitroaniline, which is then reduced to 3-(Trifluoromethyl)-2-aminophenylamine. The final step involves the reaction of 3-(Trifluoromethyl)-2-aminophenylamine with benzonitrile to form 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile.
Applications De Recherche Scientifique
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In organic synthesis, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
13481-62-4 |
|---|---|
Nom du produit |
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile |
Formule moléculaire |
C14H9F3N2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
Clé InChI |
ZWADFWPVXXWOEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
Synonymes |
2-(3-TRIFLUOROMETHYL-PHENYLAMINO)-BENZONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)





![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)



